3-(3-Bromofuran-2-yl)butan-2-ol
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Overview
Description
3-(3-Bromofuran-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrO2. It is a secondary alcohol with a brominated furan ring, making it an interesting compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromofuran with butan-2-ol under controlled conditions .
Industrial Production Methods
Industrial production of 3-(3-Bromofuran-2-yl)butan-2-ol may involve large-scale bromination reactions followed by purification processes such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromofuran-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of furan derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Furan derivatives.
Substitution: Amino or thiol-substituted furans.
Scientific Research Applications
3-(3-Bromofuran-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Bromofuran-2-yl)butan-2-ol involves its interaction with various molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorofuran-2-yl)butan-2-ol
- 3-(3-Iodofuran-2-yl)butan-2-ol
- 3-(3-Methylfuran-2-yl)butan-2-ol
Uniqueness
3-(3-Bromofuran-2-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
Molecular Formula |
C8H11BrO2 |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
3-(3-bromofuran-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11BrO2/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3 |
InChI Key |
VYYDJDWNONKDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CO1)Br)C(C)O |
Origin of Product |
United States |
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